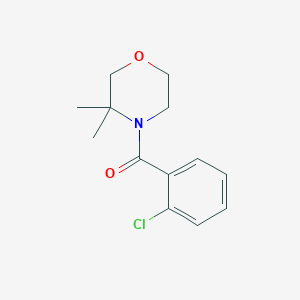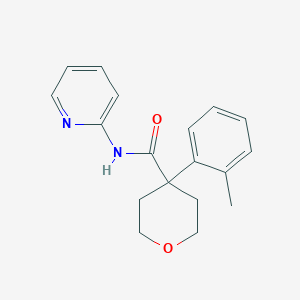
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is a synthetic compound that is widely used in scientific research. This compound belongs to the class of chemicals known as morpholine compounds, which are often used as intermediates in the synthesis of various organic compounds. The compound has gained significant attention due to its unique chemical properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is not well understood. However, studies have shown that the compound can interact with various biological molecules, including proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can have significant biological effects.
Biochemical and physiological effects:
Studies have shown that 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one can have various biochemical and physiological effects. These effects include the modulation of enzyme activity, the inhibition of protein synthesis, and the alteration of cell signaling pathways. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one in lab experiments is its versatility. The compound can be used in a wide range of applications, including organic synthesis, biochemistry, and pharmacology. However, one of the limitations of the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Direcciones Futuras
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one has numerous potential applications in scientific research. Some of the future directions for research include the development of new synthetic routes for the compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to determine the toxicity and safety of the compound, which will be important for its future use in research and development.
Conclusion:
In conclusion, 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one is a versatile compound that has numerous potential applications in scientific research. Its unique chemical properties and potential therapeutic applications make it an important compound for further investigation. However, careful handling and disposal of the compound are necessary to avoid any adverse effects. With further research, this compound may have significant implications for the development of new drugs and other organic compounds.
Métodos De Síntesis
The synthesis of 1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one involves the reaction of morpholine with 2-phenylsulfanylpropan-1-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one has numerous potential applications in scientific research. One of the most common applications is in the synthesis of novel organic compounds. The compound can be used as an intermediate in the synthesis of various drugs, agrochemicals, and other organic compounds.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXOKTYOELXVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-phenylsulfanylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)



![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)

![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)